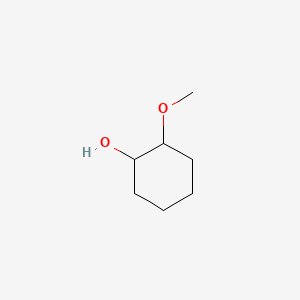![molecular formula C15H19NO4 B6278865 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid CAS No. 1547411-69-7](/img/no-structure.png)
1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H15NO4 . It is also known by other names such as 1-boc-amino cyclopropanecarboxylic acid, 1-tert-butoxycarbonyl amino cyclopropanecarboxylic acid, n-boc-1-aminocyclopropanecarboxylic acid, and 1-tert-butoxycarbonylamino cyclopropanecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)NC1(CC1)C(O)=O .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a protecting group for amines. The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.22 g/mol . It is typically available in powder form .Mécanisme D'action
The mechanism of action of this compound in organic synthesis involves the protection and deprotection of amines. The Boc group is added to the amine under certain conditions, protecting it during the synthesis process. The Boc group is then removed under acidic conditions, allowing the amine to participate in further reactions .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid' involves the protection of the amine group, followed by the synthesis of the cyclopropane ring and the carboxylic acid group. The final step involves the deprotection of the amine group to obtain the target compound.", "Starting Materials": [ "Phenylacetic acid", "Tert-butyl carbamate", "Benzyltriethylammonium chloride", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with tert-butyl carbamate in the presence of benzyltriethylammonium chloride to form the tert-butyl carbamate ester of phenylacetic acid.", "The ester is then treated with sodium hydride and bromine to form the brominated intermediate.", "The brominated intermediate is then reacted with sodium borohydride to form the cyclopropane ring.", "The cyclopropane intermediate is then hydrolyzed with sodium hydroxide to form the carboxylic acid group.", "The amine group is then deprotected by treatment with hydrochloric acid to obtain the target compound, which is extracted with ethyl acetate and purified by recrystallization from methanol and water." ] } | |
Numéro CAS |
1547411-69-7 |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



